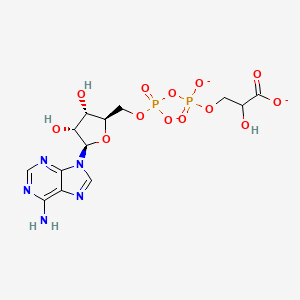
3-ADP-glycerate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ADP-glycerate(3-) is trianion of 3-ADP-glyceric acid arising from deprotonation of phosphate and carboxy groups; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an organophosphate oxoanion. It is a conjugate base of a 3-ADP-glyceric acid.
Applications De Recherche Scientifique
Enzymatic Mechanism and Allosteric Regulation
Studies have elucidated the kinetic mechanisms and regulatory properties of ADP-glucose pyrophosphorylase, an enzyme crucial in starch biosynthesis. Notably, 3-phosphoglycerate (3-PGA), a derivative of 3-ADP-glycerate, acts as a significant allosteric activator. The presence of 3-PGA affects the enzyme's interaction with substrates and products, demonstrating a complex regulation involving sequential binding and release mechanisms. These findings highlight the intricate control of carbohydrate metabolism at the enzymatic level (Boehlein et al., 2009).
Gene Expression and Sugar Regulation
Further insights into the role of 3-ADP-glycerate derivatives come from the study of Arabidopsis thaliana ADP-glucose pyrophosphorylase genes. The regulation of these genes, crucial in starch biosynthesis, is influenced by sugar levels and involves 3-phosphoglycerate as a key regulatory molecule. This research delineates the differential expression patterns of these genes in various plant tissues, underlining the nuanced control mechanisms in plant carbohydrate metabolism (Crevillén et al., 2005).
Redox-Dependent Regulation
A study on the potato tuber ADP-glucose pyrophosphorylase revealed that 3-phosphoglycerate plays a pivotal role in the redox-dependent regulation of the enzyme, affecting its activation by thioredoxin. This finding expands our understanding of the regulatory mechanisms in starch biosynthesis, showing how redox state and metabolic activators like 3-phosphoglycerate interplay to modulate enzyme activity (Ballicora et al., 2000).
Protein Engineering and Enzyme Function
Research involving domain swapping between cyanobacterial and plant subunit ADP-glucose pyrophosphorylases has provided insights into the enzyme's functional domains and their interactions. These studies, focusing on the role of 3-phosphoglycerate and other regulatory molecules, contribute to our understanding of enzyme function and offer potential pathways for protein engineering to modify enzyme activity and regulation (Iglesias et al., 2006).
Propriétés
Nom du produit |
3-ADP-glycerate(3-) |
|---|---|
Formule moléculaire |
C13H16N5O13P2-3 |
Poids moléculaire |
512.24 g/mol |
Nom IUPAC |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxypropanoate |
InChI |
InChI=1S/C13H19N5O13P2/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(21)8(20)6(30-12)2-29-33(26,27)31-32(24,25)28-1-5(19)13(22)23/h3-6,8-9,12,19-21H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,14,15,16)/p-3/t5?,6-,8-,9-,12-/m1/s1 |
Clé InChI |
APVQTUURIRQYIT-NRJACJQQSA-K |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




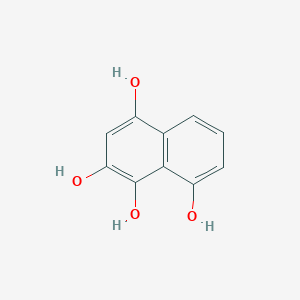

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)
![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)

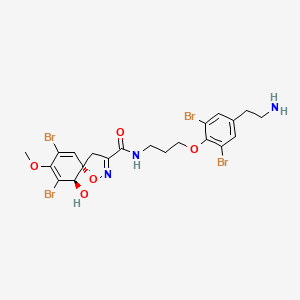

![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
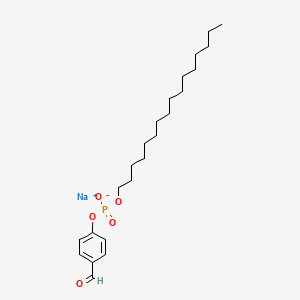
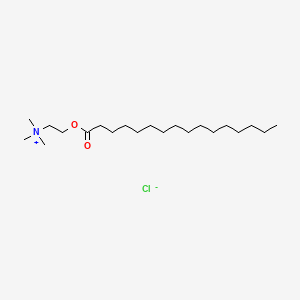
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
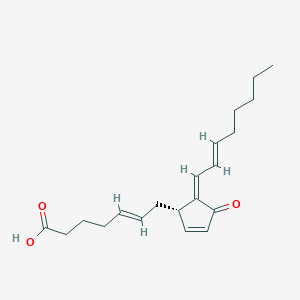
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)